![molecular formula C7H9ClN2 B1415116 2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1049127-52-7](/img/structure/B1415116.png)
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
“2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole” is a derivative of benzimidazole . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest for researchers . For instance, 2-Chlorobenzimidazole can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol .
Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized and screened for their various biological activities . They have been found to exhibit activities such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic .
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. The core structure of benzimidazole allows it to interact with biopolymers within the living system, making it a valuable scaffold for developing new therapeutic agents. Researchers have synthesized various benzimidazole derivatives and screened them for their anticancer activities, finding promising results in inhibiting tumor growth and proliferation .
Antiviral and Anti-HIV Properties
The structural similarity of benzimidazole to nucleotides enables it to interfere with viral replication processes. Substituted benzimidazoles have shown nanomolar activity against respiratory syncytial virus, highlighting their potential as antiviral agents. Additionally, certain benzimidazole derivatives have demonstrated significant anti-HIV activity, offering a potential pathway for developing new treatments for HIV/AIDS .
Anthelmintic and Antiprotozoal Effects
Benzimidazoles have a long history of use as anthelmintics, with the discovery of thiabendazole spurring further research into this class of compounds. Modifications at the 2 and 5 positions of the benzimidazole molecule have led to a number of active drugs that are effective against parasitic worms. Moreover, some benzimidazole derivatives have shown activity against protozoal infections, providing a basis for new antiprotozoal drugs .
Antihypertensive and Cardiovascular Applications
The pharmacological profile of benzimidazole analogs includes their use as antihypertensive agents. By acting on various pathways within the cardiovascular system, these compounds can help in managing high blood pressure and other related cardiovascular conditions. Their role in this field is supported by their ability to modulate enzyme activity that is crucial for maintaining vascular tone .
Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives have been identified as having significant anti-inflammatory and analgesic properties. This makes them useful in the treatment of conditions characterized by inflammation and pain. Their mechanism of action often involves the inhibition of enzymes that contribute to the inflammatory response, thereby reducing symptoms and improving patient comfort .
Antidiabetic Activity
The ability of benzimidazole derivatives to act as antidiabetic agents has been explored, with some compounds showing the ability to modulate blood sugar levels. This application is particularly important given the global prevalence of diabetes and the ongoing search for more effective treatments. Benzimidazole-based compounds may offer a new avenue for diabetes management .
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their resemblance to naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been found to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and more .
Action Environment
The chemical stability and bioavailability of benzimidazole derivatives suggest that they may be relatively stable under various environmental conditions .
properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQBUKGVVNZCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,5,6,7-tetrahydro-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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